2-Phenylpropyl salicylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylpropyl salicylate can be synthesized through the esterification of salicylic acid with 2-phenylpropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpropyl salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
2-Phenylpropyl salicylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in topical formulations for pain relief and skin conditions.
Industry: Utilized in the formulation of fragrances and cosmetics due to its pleasant odor
Mechanism of Action
The mechanism of action of 2-Phenylpropyl salicylate involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the formation of prostaglandins. Prostaglandins are compounds that cause inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl salicylate: Another ester of salicylic acid, used in sunscreens and as an antiseptic.
Methyl salicylate: Known for its use in topical pain relief products and as a flavoring agent.
Ethyl salicylate: Used in fragrances and flavorings
Uniqueness
2-Phenylpropyl salicylate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its molecular structure allows for specific interactions with biological targets, making it valuable in medicinal and cosmetic applications .
Properties
CAS No. |
94200-04-1 |
---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-phenylpropyl 2-hydroxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-12(13-7-3-2-4-8-13)11-19-16(18)14-9-5-6-10-15(14)17/h2-10,12,17H,11H2,1H3 |
InChI Key |
SYBHSJVPHKONAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=CC=CC=C1O)C2=CC=CC=C2 |
Origin of Product |
United States |
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